4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)-
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Overview
Description
4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- is a heterocyclic compound that contains a thiazolidinone ring with a thioxo group and a 4-methylbenzylidene substituent
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine . The reaction is usually conducted in a solvent like ethanol under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidinones.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The compound’s anti-inflammatory and anticancer activities are thought to be mediated through the modulation of signaling pathways and inhibition of specific enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzylidene camphor: A UV filter used in sunscreens.
Thiazolidinediones: A class of compounds with antidiabetic properties.
Uniqueness
4-Thiazolidinone, 5-[(4-methylphenyl)methylene]-2-thioxo-, (5Z)- is unique due to its combination of a thioxo group and a benzylidene substituent, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXPMQHOSGNELK-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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